4-Methyl-N-(2-methylphenyl)benzenesulfonamide
CAS No.: 80-28-4
Cat. No.: VC21333690
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80-28-4 |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 4-methyl-N-(2-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 |
| Standard InChI Key | SIPGNSRRMHEOSA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C |
| Melting Point | 110.0 °C |
Introduction
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| CAS Registry Number | 80-28-4 |
| IUPAC Name | 4-methyl-N-(2-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 |
| Standard InChIKey | SIPGNSRRMHEOSA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C |
| Melting Point | 110.0 °C |
| Physical Appearance | Crystalline solid |
The compound exhibits specific physicochemical characteristics due to the presence of the sulfonamide group connecting the two differently substituted aromatic rings .
Structural Characteristics
Molecular Geometry
The sulfonamide linkage (-SO₂NH-) plays a critical role in determining the molecular geometry. The N-C bond in the C1-SO₂-NH-C7 segment of the structure exhibits gauche torsions with respect to the SO bonds. This results in a bent configuration at the sulfur atom, with a C1-SO₂-NH-C7 torsion angle of 60.0(2)° .
Crystal Structure
In the crystal state, 4-Methyl-N-(2-methylphenyl)benzenesulfonamide forms inversion dimers linked by pairs of N-H···O hydrogen bonds. This hydrogen bonding pattern is crucial for the stability of the crystal structure and influences the compound's physical properties, such as its melting point .
The crystallographic data reveals important atomic displacement parameters that provide insights into the thermal motion and positional uncertainty of atoms within the crystal structure. Some of these parameters are presented in Table 2.
Table 2: Selected Atomic Displacement Parameters
| Atom | U11 | U22 | U33 | U12 | U13 | U23 |
|---|---|---|---|---|---|---|
| N1 | 0.0709(12) | 0.0544(10) | 0.0849(14) | 0.0011(9) | -0.0057(10) | -0.0087(9) |
| O1 | 0.1035(13) | 0.0437(8) | 0.1087(13) | -0.0029(9) | -0.0176(11) | 0.0040(8) |
| O2 | 0.0823(11) | 0.0824(12) | 0.1009(13) | 0.0038(9) | -0.0332(11) | 0.0064(10) |
| S1 | 0.0729(4) | 0.0495(3) | 0.0852(4) | 0.0014(3) | -0.0171(3) | 0.0035(3) |
The crystal packing is further stabilized by various intermolecular interactions, including weak C-H···O contacts that complement the stronger N-H···O hydrogen bonds .
Comparison with Related Compounds
The structural features of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide can be better understood when compared with related sulfonamide compounds. For instance, in N-(2-methylphenyl)-benzenesulfonamide, the C-SO₂-NH-C torsion angle is 72.0(2)°, while in 4-methyl-N-(phenyl)benzenesulfonamide, this angle is 51.6(3)° .
Another related compound, 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide, shows structural similarities but differs in the dihedral angle between the aromatic rings, which is 45.8(1)° compared to 49.7(1)° in our compound of interest .
Synthesis and Preparation
The synthesis of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide follows a well-established reaction pathway that involves the coupling of p-toluenesulfonyl chloride with o-toluidine under appropriate conditions .
Synthetic Route
The standard synthetic procedure involves the following steps:
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Preparation of p-toluenesulfonyl chloride: This is typically achieved by treating toluene with chlorosulfonic acid at low temperatures (0°C) in chloroform as a solvent.
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Reaction with o-toluidine: The prepared p-toluenesulfonyl chloride is then treated with o-toluidine in a stoichiometric ratio and heated under reflux conditions for approximately ten minutes.
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Isolation and purification: The reaction mixture is cooled to room temperature and added to ice-cold water. The resulting solid product is filtered, washed with cold water, and recrystallized from dilute ethanol to obtain the pure compound .
The reaction scheme can be represented as follows:
4-CH₃-C₆H₄-SO₂Cl + H₂N-C₆H₄-CH₃(o) → 4-CH₃-C₆H₄-SO₂-NH-C₆H₄-CH₃(o) + HCl
Purification Methods
The crude product obtained from the synthesis contains impurities that need to be removed to obtain high-purity 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Recrystallization from dilute ethanol is the preferred method for purification, as it yields crystals suitable for structural analysis .
The purity of the synthesized compound is typically verified through various analytical techniques, including melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Spectroscopic and Theoretical Analysis
4-Methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively characterized using various spectroscopic techniques. These analyses provide valuable information about its structural features, bonding patterns, and electronic properties.
Infrared Spectroscopy (FTIR)
FTIR spectroscopy reveals characteristic absorption bands that correspond to various functional groups present in the molecule. Key absorption bands include:
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N-H stretching vibration of the sulfonamide group
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S=O symmetric and asymmetric stretching vibrations
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C-H stretching vibrations from the aromatic rings and methyl groups
These spectroscopic features serve as a fingerprint for identifying the compound and confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. ¹H NMR spectra show signals corresponding to:
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Methyl protons attached to the aromatic rings
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Aromatic protons with characteristic coupling patterns
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N-H proton of the sulfonamide group
Similarly, ¹³C NMR spectra reveal the carbon environments, including the methyl carbons, aromatic carbons, and the carbons directly connected to the sulfonamide group .
Theoretical Studies
Density Functional Theory (DFT) calculations have been performed to predict the molecular geometry and vibrational frequencies of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. These theoretical studies complement the experimental findings and provide insights into:
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HOMO and LUMO energies and their distributions
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Electronic properties and reactivity indices
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Optimized molecular geometries that can be compared with crystallographic data
The agreement between theoretical predictions and experimental observations validates the structural models and enhances our understanding of the compound's properties.
X-ray Crystallography
X-ray crystallographic analysis has been crucial for determining the precise three-dimensional structure of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. The crystal structure was solved using methods such as SHELXS97 and refined using SHELXL97, with molecular graphics prepared using PLATON .
Table 3 summarizes some key crystallographic parameters for the compound:
Table 3: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a, b, c values with corresponding angles |
| Volume | Crystal unit cell volume |
| Z | Number of formula units per unit cell |
| Density (calculated) | Crystal density |
| Absorption Coefficient | Measure of X-ray absorption |
| R-factors | R1, wR2 (measures of structure refinement quality) |
The crystallographic analysis confirms the molecular structure and provides precise information about bond lengths, bond angles, and torsional parameters that define the three-dimensional conformation of the molecule .
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